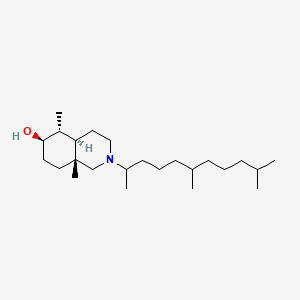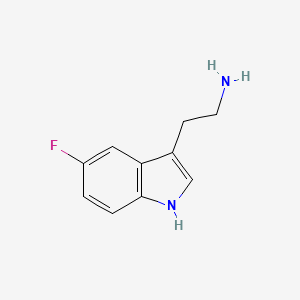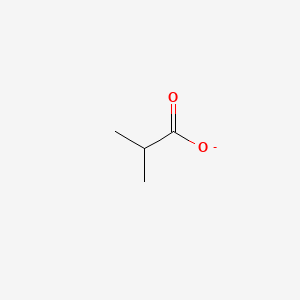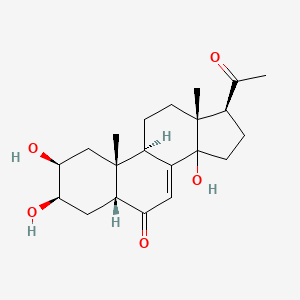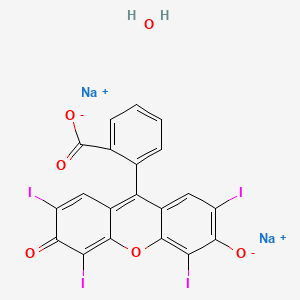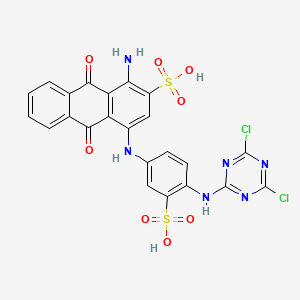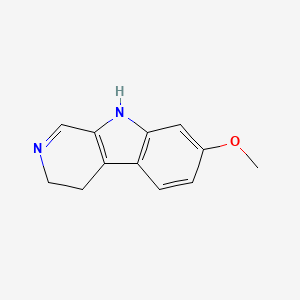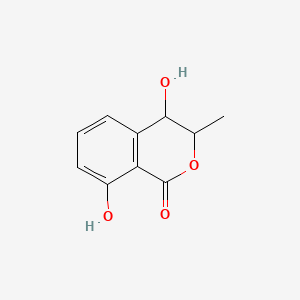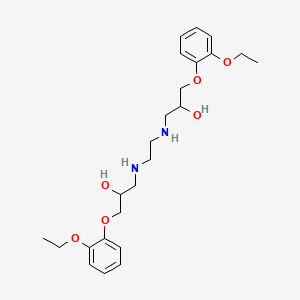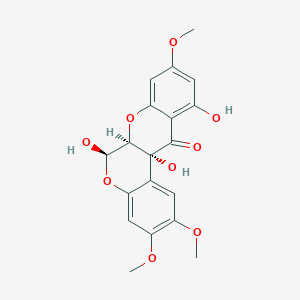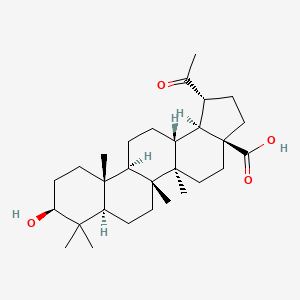
Platanic acid
説明
Platanic acid is a chemical compound with the molecular formula C29H46O4 . It has been known since 1956 and can be found in several plants, including Platanus sp., Melaleucas sp., or Melilotus sp .
Synthesis Analysis
Platanic acid has been used as a starting material for the synthesis of cytotoxic agents. A small library of amides and oximes derived from 3-O-acetyl-platanic acid has been synthesized . The synthesis process involves oxidative cleavage of the exo-cyclic double bond of betulinic acid (BA) or derivatives thereof, typically using OsO4, RuO4, or ozone .Molecular Structure Analysis
The molecular structure of Platanic acid is related to its synthesis. It is a 20-oxo-30-norlupane analog to betulinic acid .Chemical Reactions Analysis
Platanic acid can undergo various chemical reactions. For instance, it can be converted into amides and oximes . The reconversion of Platanic acid can be performed by means of a Wittig reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of Platanic acid include its molecular formula (C29H46O4), average mass (458.673 Da), and monoisotopic mass (458.339600 Da) . More detailed properties such as color, density, hardness, and melting and boiling points are not available in the retrieved data.科学的研究の応用
Chemical Synthesis and Biological Activity : Platanic acid has been studied for its chemical synthesis and isolation from natural sources. Researchers developed a one-step synthesis from betulin, exploring its glycosylation and the synthesis of its monoglucosides and diglucosides. NMR spectra of platanic acid and its glycosides were also investigated, indicating potential in chemical research (Denisenko et al., 2011).
Anti-HIV Properties : A notable application of platanic acid is in the field of HIV research. Isolated from Syzigium claviforum, platanic acid was found to inhibit HIV replication in H9 lymphocyte cells. This suggests its potential use as an anti-HIV agent (Fujioka et al., 1994).
Anticancer Potential : Platanic acid-based compounds have been synthesized and tested for cytotoxicity against various human cancer cell lines. Some of these derivatives showed potent biological profiles, indicating their potential as anticancer agents (Ganaie et al., 2021).
Cytotoxic Agents and Apoptosis Inducers : Platanic acid-derived compounds have demonstrated potent cytotoxic activity and the ability to induce apoptosis in cancer cells. This research underlines the potential of platanic acid in developing new therapeutic agents for cancer treatment (Kahnt et al., 2018).
Synthesis of Cytotoxic Agents : Further research on platanic acid derivatives revealed their cytotoxic activity against human tumor cell lines. This highlights its application in the synthesis of novel cytotoxic agents for cancer therapy (Kahnt et al., 2018).
Xanthine Oxidase Inhibitory Activity : Platanic acid and its derivatives also showed significant xanthine oxidase inhibitory activity, suggesting its potential use in treating conditions like gout or hyperuricemia (Nguyen & Nguyen, 2013).
Neuroprotective Effects : In a study involving the chemical-microbial semi-synthesis of betulinic acid, derivatives of platanic acid exhibited neuroprotective effects. This suggests a potential application in the treatment of neurological disorders (Xu et al., 2020).
Inhibitors of Butyrylcholinesterase : Derivatives of platanic acid have been shown to inhibit butyrylcholinesterase, an enzyme related to neurodegenerative diseases like Alzheimer's. This highlights its potential in developing treatments for such conditions (Loesche et al., 2019).
Potential in Molecular Medicine : A study involving the synthesis of hybrid compounds of platanic acid suggests its potential as a candidate for molecular medicine targeting specific proteins involved in cancer (Nakano et al., 2022).
Antimicrobial Activity : Research indicates that platanic acid possesses antimicrobial activity, which could be harnessed in developing new antimicrobial agents (Hernández-Pérez et al., 1994).
作用機序
Safety and Hazards
Safety measures for handling Platanic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17(30)18-9-14-29(24(32)33)16-15-27(5)19(23(18)29)7-8-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,27)6/h18-23,31H,7-16H2,1-6H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMPLOSJMIQORE-FUAAEJBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976042 | |
| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platanic acid | |
CAS RN |
6060-06-6 | |
| Record name | Platanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6060-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006060066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





